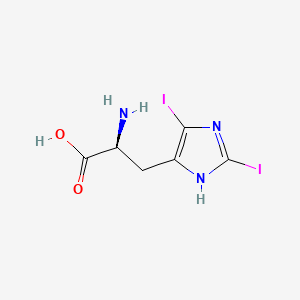
9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl-: is a chemical compound that belongs to the acridinone family. Acridinones are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by the presence of acetyloxy groups and a methyl group attached to the acridinone core, which can influence its chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- typically involves multi-step organic reactions. One common method includes the acetylation of 9(10H)-acridinone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The methylation of the acridinone core can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry: In chemistry, 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in the visualization of biological processes and the study of cellular functions.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit anticancer, antimicrobial, or antiviral activities, making them candidates for drug development.
Industry: In the industrial sector, the compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to emit light upon excitation makes it valuable for optoelectronic applications.
作用机制
The mechanism of action of 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- depends on its specific application. In biological systems, it may interact with cellular components such as DNA, proteins, or enzymes, leading to various biological effects. The acetyloxy groups can enhance the compound’s ability to penetrate cell membranes, while the acridinone core can interact with nucleic acids or other biomolecules.
相似化合物的比较
9(10H)-Acridinone: The parent compound without the acetyloxy and methyl groups.
9,10-Dimethylanthracene: A related compound with similar photophysical properties.
Coumarin Derivatives: Compounds with similar structural features and applications in fluorescence and medicinal chemistry.
Uniqueness: The presence of acetyloxy and methyl groups in 9(10H)-Acridinone, 1,3-bis(acetyloxy)-10-methyl- distinguishes it from other similar compounds. These functional groups can influence its chemical reactivity, photophysical properties, and biological activity, making it a unique and valuable compound for various applications.
属性
CAS 编号 |
28333-08-6 |
|---|---|
分子式 |
C18H15NO5 |
分子量 |
325.3 g/mol |
IUPAC 名称 |
(1-acetyloxy-10-methyl-9-oxoacridin-3-yl) acetate |
InChI |
InChI=1S/C18H15NO5/c1-10(20)23-12-8-15-17(16(9-12)24-11(2)21)18(22)13-6-4-5-7-14(13)19(15)3/h4-9H,1-3H3 |
InChI 键 |
NAYAWQCLUGXUJD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=CC=CC=C3N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


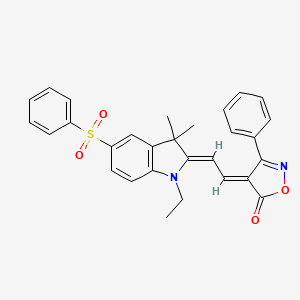
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
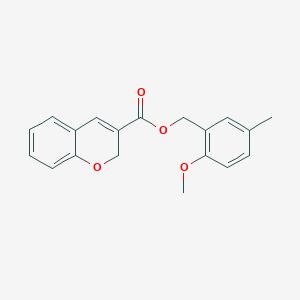
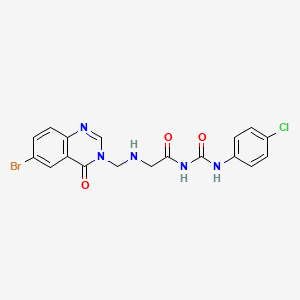
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)
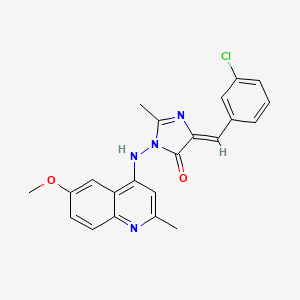
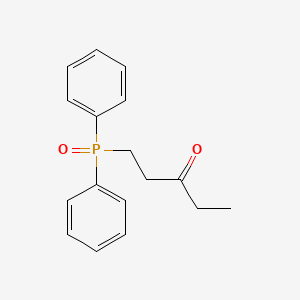
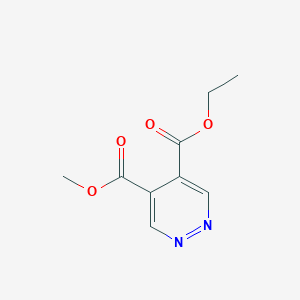
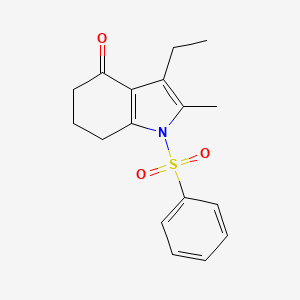

![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)

